molecular formula C20H25N3O2S B2775878 1-(azepan-1-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 894000-92-1

1-(azepan-1-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2775878
CAS No.: 894000-92-1
M. Wt: 371.5
InChI Key: LZVRGMZOKWGFQY-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of azepane, pyridazine, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired pyridazinone structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(azepan-1-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(azepan-1-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-2-25-17-9-7-16(8-10-17)18-11-12-19(22-21-18)26-15-20(24)23-13-5-3-4-6-14-23/h7-12H,2-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVRGMZOKWGFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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